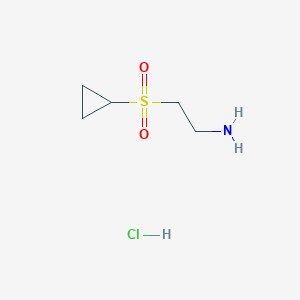
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride, also known as CSE hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CSE hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 195.7 g/mol.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride involves the reaction of cyclopropanesulfonyl chloride with ethylenediamine followed by hydrochloric acid treatment.
Starting Materials
Cyclopropanesulfonyl chloride, Ethylenediamine, Hydrochloric acid
Reaction
Add cyclopropanesulfonyl chloride to a solution of ethylenediamine in anhydrous dichloromethane at room temperature., Stir the reaction mixture for several hours until complete consumption of cyclopropanesulfonyl chloride is observed., Add hydrochloric acid to the reaction mixture to obtain the hydrochloride salt of 2-(Cyclopropanesulfonyl)ethan-1-amine., Isolate the product by filtration and wash with cold diethyl ether., Dry the product under vacuum to obtain the final product.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including COX-2 and MMP-2. COX-2 is an enzyme that plays a role in inflammation, while MMP-2 is an enzyme that plays a role in tumor growth and metastasis.
Efectos Bioquímicos Y Fisiológicos
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. Studies have suggested that it may exhibit anti-inflammatory, analgesic, and antitumor properties. Additionally, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been shown to inhibit the growth and metastasis of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is the exploration of its applications in material science, particularly in the development of conductive polymers. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride and its potential side effects.
In conclusion, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride is a chemical compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride in various fields.
Aplicaciones Científicas De Investigación
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been investigated for its antitumor, anti-inflammatory, and analgesic properties. In organic synthesis, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been used as a building block for the synthesis of various compounds. In material science, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been used as a dopant for the preparation of conductive polymers.
Propiedades
IUPAC Name |
2-cyclopropylsulfonylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c6-3-4-9(7,8)5-1-2-5;/h5H,1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTGOXFDJIFWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride | |
CAS RN |
1909347-74-5 |
Source


|
| Record name | 2-(cyclopropanesulfonyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)
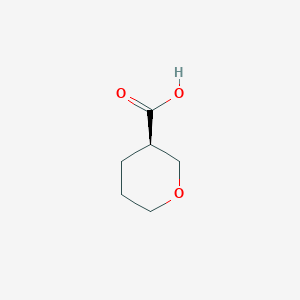
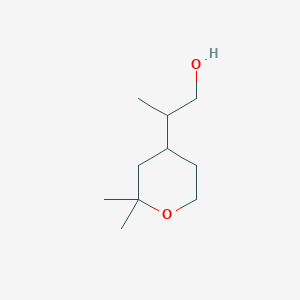
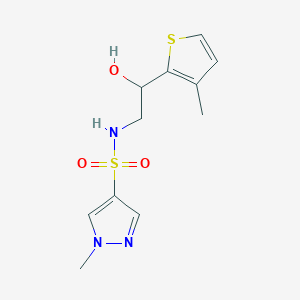
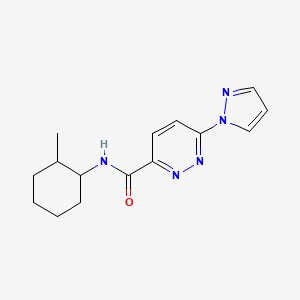
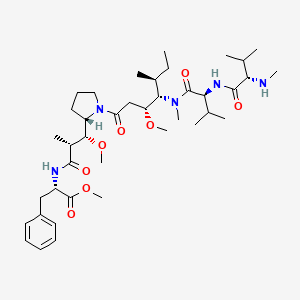
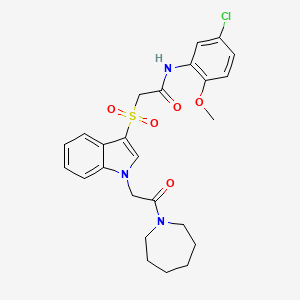
![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)
![1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B2451882.png)
![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)
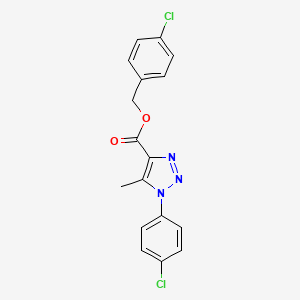


![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)